1-(2-Furyl)cyclobutanecarbonitrile
Description
1-(2-Furyl)cyclobutanecarbonitrile is a cyclobutane derivative featuring a carbonitrile group (-CN) and a 2-furyl substituent (C₄H₃O) attached to the cyclobutane ring. The furyl group introduces a heteroaromatic ring, which may influence electronic properties, solubility, and reactivity compared to phenyl or halogenated derivatives.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-(furan-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9NO/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5H2 |
InChI Key |
HLTBBIDBEGYPHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-furylmagnesium bromide with cyclobutanone, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and related compounds.
Substitution: Substituted nitriles and related derivatives.
Scientific Research Applications
1-(2-Furyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in various biochemical reactions, while the nitrile group can form hydrogen bonds or undergo hydrolysis.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, F, CN): Halogenated derivatives (e.g., 2-chlorophenyl, 2,6-difluorophenyl) exhibit higher molecular weights and may show increased reactivity in electrophilic substitutions due to electron withdrawal . Electron-Donating Groups (OCH₃): The 3,4-dimethoxyphenyl derivative likely has enhanced solubility in polar solvents, making it more suitable for reactions requiring aqueous conditions .
- Density and Boiling Points: The trifluoromethyl derivative has a predicted density of 1.24 g/cm³, higher than typical hydrocarbons, likely due to fluorine's mass .
Hazards :
Research Implications and Gaps
- Synthetic Applications : The carbonitrile group enables participation in cycloadditions and nucleophilic reactions. Electron-deficient aryl substituents (e.g., chlorophenyl) may accelerate such reactions .
- Pharmacological Potential: Chromene-carbonitrile derivatives (e.g., Compound 1E in ) demonstrate biological activity, suggesting that furyl-substituted analogs could be explored for similar applications.
- Data Limitations : Direct data on 1-(2-Furyl)cyclobutanecarbonitrile is absent in the evidence, necessitating further experimental studies to confirm properties like melting point, solubility, and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
